Benz(a)anthracene, 7,9,10,12-tetramethyl- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula . It is a derivative of benz(a)anthracene, characterized by the presence of four methyl groups at positions 7, 9, 10, and 12 on the aromatic structure. This compound is known for its complex chemical behavior and potential applications in scientific research, particularly in the fields of chemistry and biology .
Benz(a)anthracene, 7,9,10,12-tetramethyl- is categorized under polycyclic aromatic hydrocarbons, which are organic compounds containing multiple fused aromatic rings. These compounds are often produced during incomplete combustion processes of organic materials. The compound is classified as a carcinogen (Category 1B) according to the European Union's Classification, Labelling and Packaging (CLP) Regulation . Its structural similarity to other known carcinogens has raised concerns regarding its mutagenic properties .
The synthesis of benz(a)anthracene, 7,9,10,12-tetramethyl- typically involves alkylation reactions. A common method employed is Friedel-Crafts alkylation, where benz(a)anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is performed under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production may utilize continuous flow reactors to enhance efficiency and scalability while employing advanced separation techniques for product isolation.
Benz(a)anthracene, 7,9,10,12-tetramethyl- features a complex structure with four methyl groups attached to the benz(a)anthracene core. The presence of these methyl groups influences its chemical reactivity and solubility.
Benz(a)anthracene, 7,9,10,12-tetramethyl- can undergo various chemical reactions:
The mechanism by which benz(a)anthracene, 7,9,10,12-tetramethyl- exerts its biological effects is primarily linked to its ability to form reactive metabolites that interact with DNA. These interactions can lead to mutations and ultimately contribute to carcinogenesis. The metabolic activation typically involves cytochrome P450 enzymes that convert the compound into more reactive forms capable of binding to cellular macromolecules .
Relevant analyses include spectroscopic methods (e.g., UV-Vis spectroscopy) for characterizing its electronic transitions and chromatographic techniques for purity assessment .
Benz(a)anthracene, 7,9,10,12-tetramethyl- has several notable applications:
7,9,10,12-tetramethylbenz(a)anthracene (TMBA) exerts its carcinogenicity primarily through metabolic activation to reactive intermediates that form covalent DNA adducts. The methyl substituents at positions 7, 9, 10, and 12 significantly enhance this compound's DNA-binding capacity compared to unsubstituted benz[a]anthracene (B[a]A). Metabolic activation occurs via cytochrome P450 (CYP) enzymes (notably CYP1A1 and CYP1B1) and epoxide hydrolase, leading to the formation of bay-region diol epoxides—the ultimate carcinogenic species [3] [8]. These diol epoxides preferentially form adducts at deoxyguanosine (dG) and deoxyadenosine (dA) residues, causing helical distortion and replication errors.
Studies on structurally related dimethylbenz[a]anthracene (DMBA) provide mechanistic insights. DMBA exposure in Big Blue rats induces characteristic A:T→T:A transversions (44% of mutations) and G:C→T:A transversions (24%), with a pronounced mutational hotspot at codon 95 (GTG→TTG) of the lacI gene [2]. This mutational signature stems from persistent DNA adducts detected via 32P-postlabeling, which exhibit dose-dependent accumulation in mammary tissue. TMBA's additional methyl groups likely exacerbate this process by increasing lipophilicity and metabolic stability, prolonging adduct persistence [6].
Table 1: Major DNA Adducts and Mutational Signatures Induced by Methylated Benz[a]anthracenes
Adduct Type | Formation Site | Primary Mutations | Biological Consequence |
---|---|---|---|
dG-N2-Diol epoxide | Deoxyguanosine | G:C → T:A transversions | Replication errors, frameshifts |
dA-N6-Diol epoxide | Deoxyadenosine | A:T → T:A transversions | Oncogene activation (e.g., Ras) |
Depurinating adducts | Guanine/adenine bases | AP sites → point mutations | Genomic instability |
Advanced analytical techniques—including LC-ESI-MS/MS and accelerator mass spectrometry—have quantified these adducts at levels correlating with tumorigenic potency [5] [7]. The "bay region" topology of TMBA (shared with B[a]A) is critical for diol epoxide stability, enabling covalent binding to nucleophilic DNA sites [8].
TMBA activates the aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factor regulating xenobiotic metabolism and immune responses. Upon binding TMBA, cytosolic AhR translocates to the nucleus, dimerizes with ARNT (AhR nuclear translocator), and induces transcription of genes containing xenobiotic response elements (XREs) [1] [4]. Key upregulated targets include phase I enzymes (CYP1A1, CYP1B1) and phase II enzymes (UGTs, GSTs), amplifying TMBA's metabolic activation to DNA-damaging species [1] [6].
AhR activation by TMBA exhibits dual oncogenic roles:
In experimental models, DMBA (a structural analog) requires AhR for tissue-specific carcinogenesis. AhR-knockout mice resist DMBA-induced tumor formation due to impaired metabolic activation [1]. TMBA's methyl groups may enhance AhR binding affinity, potentiating downstream effects like CYP1A1 induction—a biomarker of AhR pathway engagement [6].
Table 2: AhR-Mediated Pathways Influenced by Methylated Benz[a]anthracenes
AhR-Dependent Process | Target Genes/Proteins | Oncogenic Consequence |
---|---|---|
Xenobiotic metabolism | CYP1A1, CYP1B1, UGT1A | Enhanced metabolic activation to DNA adducts |
Immune cell differentiation | IL-17, IL-22, FoxP3 | Immunosuppression via Treg induction |
Cell cycle regulation | p21, p27 | G1/S arrest → survival of damaged cells |
Epithelial integrity | Claudin-1, Occludin | Loss of barrier function → inflammation |
TMBA induces heritable changes in gene expression through epigenetic mechanisms, notably DNA methylation and histone modifications. In skin carcinogenesis models, DMBA (7,12-dimethylbenz[a]anthracene) elevates histone deacetylase (HDAC) activity and DNA methyltransferase (DNMT1) expression, leading to hypermethylation of tumor suppressor genes [6]. Specifically, DMBA silences miR-203—a regulator of p53 and Ras pathways—via promoter methylation, accelerating cell cycle progression and genomic instability [6].
AhR activation by TMBA also recruits epigenetic modifiers to gene promoters:
These changes establish a self-reinforcing oncogenic state: DNA adducts induce mutations, while concurrent epigenetic silencing of repair genes (e.g., MLH1, MGMT) limits corrective mechanisms. In breast cancer models, DMBA exposure alters stem cell self-renewal pathways (OCT4, SOX2) via AhR-driven histone modifications, enriching cancer stem cell populations [1] [6].
Table 3: Epigenetic Alterations Induced by Methylated Benz[a]anthracenes
Epigenetic Mechanism | Molecular Targets | Functional Impact |
---|---|---|
DNA hypermethylation | miR-203, PTEN, CDKN2A | Loss of cell cycle control, impaired DNA repair |
Histone modification | H3K27me3 at tumor suppressors | Stable gene silencing |
Non-coding RNA dysregulation | miR-34a, let-7 family | Enhanced expression of oncogenes |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2